![molecular formula C15H15ClN2O2 B251817 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B251817.png)
3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name, C15H15ClN2O2, and is a white or off-white crystalline powder.
Wirkmechanismus
The mechanism of action of 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of beta-amyloid protein (a hallmark of Alzheimer's disease), and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide in lab experiments include its high purity, stability, and solubility in various solvents. However, the limitations of using this compound include its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide. These include:
1. Further investigation of the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Development of new synthetic methods for the production of this compound to reduce its cost and increase its availability.
3. Investigation of the potential use of this compound as a tool compound for the study of various biological pathways.
4. Investigation of the potential use of this compound as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
5. Investigation of the potential toxicity of this compound and its effects on human health.
Synthesemethoden
The synthesis of 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its potential use as a tool compound for the investigation of various biological pathways.
Eigenschaften
Molekularformel |
C15H15ClN2O2 |
---|---|
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-14-6-5-12(8-13(14)16)15(19)18-10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
GXOLPJRFYPAPMV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.